

Commercial Suppliers and Research Applications of 3-Methylxanthine-¹³C₄,¹⁵N₃: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methylxanthine-13C4,15N3

Cat. No.: B12056784

[Get Quote](#)

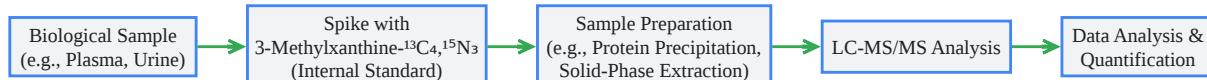
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and research applications of the isotopically labeled compound 3-Methylxanthine-¹³C₄,¹⁵N₃. This valuable tool is primarily utilized as an internal standard in quantitative mass spectrometry-based studies and as a tracer in metabolic research, particularly in the fields of pharmacology and toxicology.

Commercial Availability

Several reputable chemical suppliers offer 3-Methylxanthine-¹³C₄,¹⁵N₃ for research purposes. The table below summarizes the key quantitative data from prominent vendors to facilitate easy comparison for procurement.

Supplier	Catalog Number	CAS Number	Molecular Formula	Isotopic Purity	Chemical Purity	Available Sizes
MedchemExpress	HY-50723S	1173018-93-3	$C_2^{13}C_4H_6N^1_5N_3O_2$	Not Specified	>98%	1 mg, 5 mg
Alfa Chemistry	Not specified	1173018-93-3	Not Specified	Not Specified	Not Specified	Inquire
Sigma-Aldrich	705195	1173018-69-3	$^{13}C_4C_2H_6^{15}N_3NO_2$	≥98 atom % ^{15}N	≥98% (CP)	2 mg, 5 mg
Santa Cruz Biotechnology	sc-217777	1173018-93-3	$(^{13}C)_4C_3H_8(^{15}N)_3NO_2$	Not Specified	Not Specified	Inquire


Core Applications and Experimental Methodologies

3-Methylxanthine- $^{13}C_4,^{15}N_3$ serves as a critical reagent in two primary research domains: as an internal standard for accurate quantification of 3-Methylxanthine and related compounds, and as a tracer to elucidate metabolic pathways.

Quantification of Theophylline Metabolites using Isotope Dilution Mass Spectrometry

3-Methylxanthine is a primary metabolite of theophylline, a widely used therapeutic drug for respiratory diseases. Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard like 3-Methylxanthine- $^{13}C_4,^{15}N_3$ is the gold standard for such analyses, as it corrects for matrix effects and variations in sample preparation and instrument response.

A general experimental workflow for the quantification of 3-methylxanthine in a biological sample (e.g., plasma, urine) using LC-MS/MS is depicted below.

[Click to download full resolution via product page](#)

Figure 1. A generalized workflow for the quantification of 3-methylxanthine in biological samples.

Detailed Experimental Protocol:

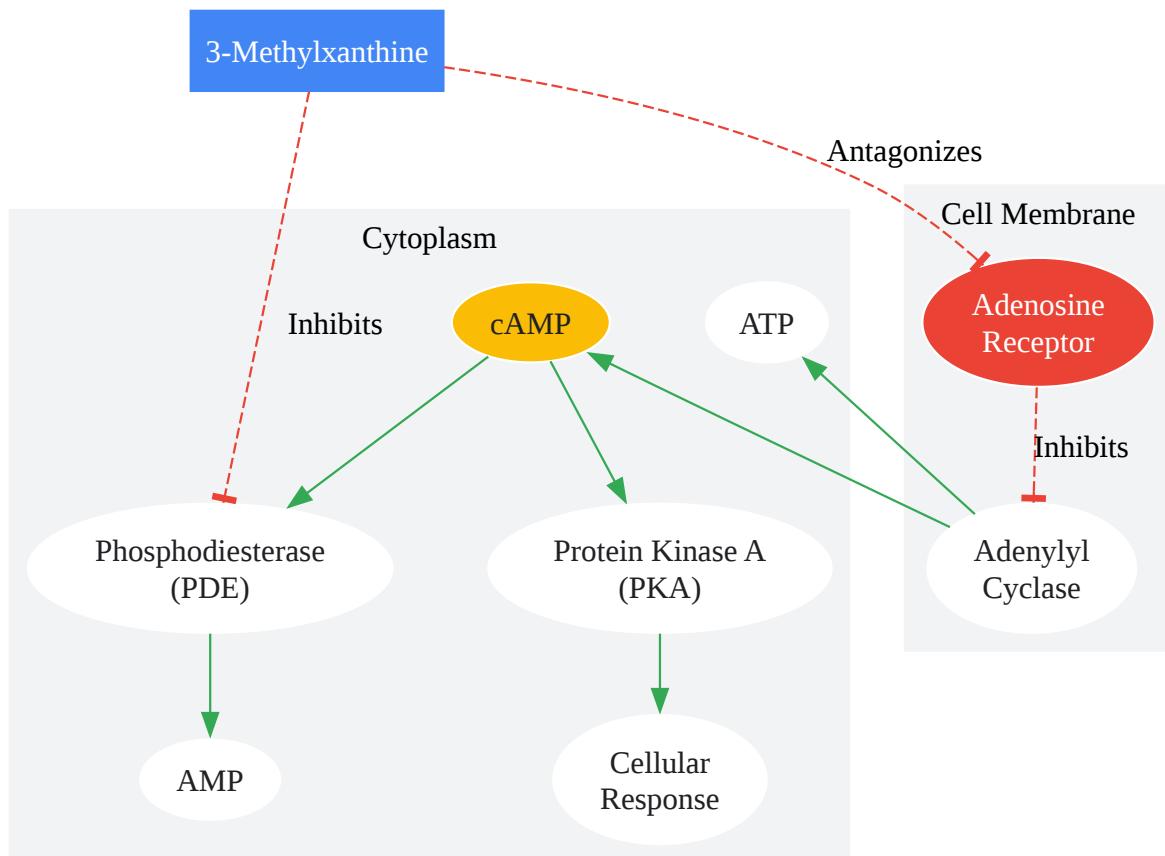
- Preparation of Standard Solutions:
 - Prepare a stock solution of unlabeled 3-methylxanthine in a suitable solvent (e.g., methanol, DMSO).
 - Prepare a stock solution of 3-Methylxanthine-¹³C₄,¹⁵N₃ in the same solvent.
 - Generate a series of calibration standards by spiking known concentrations of the unlabeled 3-methylxanthine into a blank biological matrix.
 - Prepare a working internal standard solution of 3-Methylxanthine-¹³C₄,¹⁵N₃ at a fixed concentration.
- Sample Preparation:
 - Thaw biological samples (e.g., plasma, urine) on ice.
 - To a defined volume of the sample, add a precise volume of the internal standard working solution.
 - Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile, methanol) in a 3:1 ratio (solvent:sample).
 - Vortex the mixture vigorously and centrifuge at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.

- Alternatively, for cleaner samples, employ solid-phase extraction (SPE) using a suitable cartridge to isolate the analyte and internal standard.
- Transfer the supernatant (or eluted fraction from SPE) to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in a mobile phase-compatible solvent for LC-MS/MS analysis.

• LC-MS/MS Analysis:

- Liquid Chromatography (LC):
 - Use a C18 reversed-phase column for separation.
 - Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The gradient should be optimized to achieve good separation of 3-methylxanthine from other matrix components.
- Mass Spectrometry (MS/MS):
 - Utilize a tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
 - Perform multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both unlabeled 3-methylxanthine and the $^{13}\text{C}_4,^{15}\text{N}_3$ -labeled internal standard.
 - Optimize MS parameters such as collision energy and declustering potential for maximum signal intensity.

• Data Analysis and Quantification:


- Integrate the peak areas for the MRM transitions of both the analyte and the internal standard.
- Calculate the peak area ratio of the analyte to the internal standard.

- Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
- Determine the concentration of 3-methylxanthine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Metabolic Labeling Studies

Stable isotope labeling is a powerful technique to trace the metabolic fate of compounds in biological systems. By introducing a ^{13}C and ^{15}N -labeled precursor, researchers can follow its incorporation into downstream metabolites, providing insights into pathway dynamics and flux.

The general logic for a metabolic labeling experiment using 3-Methylxanthine- $^{13}\text{C}_4,^{15}\text{N}_3$ is outlined in the following diagram.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Commercial Suppliers and Research Applications of 3-Methylxanthine-¹³C₄,¹⁵N₃: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12056784#commercial-suppliers-of-3-methylxanthine-13c4-15n3-for-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com